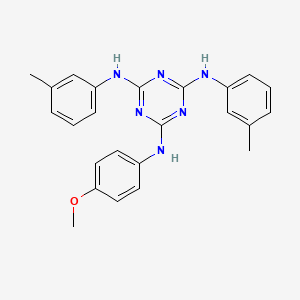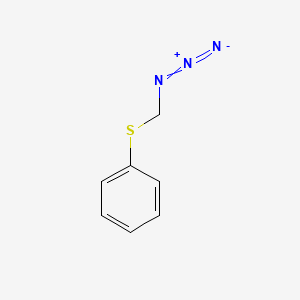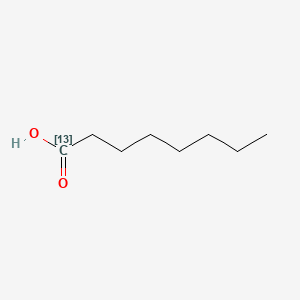
Octanoic acid 1-C-13
Overview
Description
- Octanoic acid, also known as caprylic acid, is an eight-carbon chain fatty acid.
- It is found naturally in coconuts, breast milk, and some plant oils.
- It has been studied for dietary and medical research related to weight loss and exercise building.
Synthesis Analysis
- Industrially produced by the oxidation of the corresponding alkene or organometallic compounds.
- Extracted from plant and animal fats and oils.
Molecular Structure Analysis
- Formula: C₈H₁₆O₂
- Molecular weight: 144.2114 g/mol
- Structure:
Chemical Reactions Analysis
- Octanoic acid participates in various reactions typical of carboxylic acids, including esterification, amidation, and oxidation.
Physical And Chemical Properties Analysis
- Freezing point: 16.7°C
- Boiling point: 239.7°C
- Found naturally in milk and oils.
Scientific Research Applications
Dietary and Medical Research
- Scientific Field: Nutrition and Medicine
- Application Summary: Octanoic acid 1-C-13, also known as caprylic acid, is a 13C labeled saturated fatty acid and carboxylic acid. It has been studied for dietary and medical research into weight loss and exercise building .
- Results or Outcomes: While the specific results or outcomes can vary, the compound has been studied for its potential benefits in weight loss and exercise building .
Gastric Emptying Studies
- Scientific Field: Gastroenterology
- Application Summary: Octanoic acid 1-C-13 has been widely used in gastric emptying studies. It serves as a medium-chain fatty acid marked with the stable isotope 13C, which is immediately absorbed in the duodenum.
- Methods of Application: In gastric emptying studies, the compound is typically administered orally to subjects. The rate at which it is absorbed in the duodenum provides a noninvasive method for measuring gastric emptying.
- Results or Outcomes: The specific results or outcomes can vary depending on the study, but this method provides a valuable tool for studying gastric emptying.
Study of Medium Chain Acyl-CoA Dehydrogenase
- Scientific Field: Biochemistry
- Application Summary: Octanoic-1- 13 C acid is used to study the dehydrogenase of medium chain acyl-CoA using Resonance Raman (RR) study .
- Methods of Application: The compound is typically used in in vitro studies involving Resonance Raman spectroscopy to study the dehydrogenase of medium chain acyl-CoA .
- Results or Outcomes: The specific results or outcomes can vary depending on the study, but this method provides a valuable tool for studying the dehydrogenase of medium chain acyl-CoA .
Production of Esters
- Scientific Field: Industrial Chemistry
- Application Summary: Octanoic acid 1-C-13 is used in the production of esters that are incorporated in perfumes and dyes .
- Methods of Application: The specific methods of application in industrial chemistry vary widely depending on the specific production process. Generally, it involves chemical reactions with other compounds to produce the desired esters .
- Results or Outcomes: The specific results or outcomes can vary, but the compound is used to produce esters that are used in perfumes and dyes .
Production of PVC Heat Stabilizers
- Scientific Field: Polymer Chemistry
- Application Summary: Octanoic acid 1-C-13 is an intermediate in the chemical synthesis of chlorinated octanoic acids, which are constituents in the production of PVC heat stabilizers .
- Methods of Application: The specific methods of application in polymer chemistry vary widely depending on the specific production process. Generally, it involves chemical reactions with other compounds to produce the desired chlorinated octanoic acids .
- Results or Outcomes: The specific results or outcomes can vary, but the compound is used to produce PVC heat stabilizers .
Antimicrobial Pesticide
- Scientific Field: Microbiology
- Application Summary: Octanoic acid 1-C-13 is used as an antimicrobial pesticide .
- Methods of Application: The specific methods of application in microbiology vary widely depending on the specific study design. Generally, it involves administering the compound to subjects and monitoring the effects .
- Results or Outcomes: While the specific results or outcomes can vary, the compound has been studied for its potential benefits as an antimicrobial pesticide .
Production of Dyes and Drugs
- Scientific Field: Industrial Chemistry
- Application Summary: Octanoic acid 1-C-13 is used in the production of dyes and drugs .
- Methods of Application: The specific methods of application in industrial chemistry vary widely depending on the specific production process. Generally, it involves chemical reactions with other compounds to produce the desired dyes and drugs .
- Results or Outcomes: The specific results or outcomes can vary, but the compound is used to produce dyes and drugs .
Antiseptic and Preservative
- Scientific Field: Microbiology
- Application Summary: Octanoic acid 1-C-13 is used as an antiseptic and preservative .
- Methods of Application: The specific methods of application in microbiology vary widely depending on the specific study design. Generally, it involves administering the compound to subjects and monitoring the effects .
- Results or Outcomes: While the specific results or outcomes can vary, the compound has been studied for its potential benefits as an antiseptic and preservative .
Safety And Hazards
- Causes severe skin burns and eye damage.
- May cause respiratory irritation.
- Harmful to aquatic life.
Future Directions
- Further research on its applications in weight loss and exercise building.
properties
IUPAC Name |
(113C)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436839 | |
| Record name | Caprylic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoic acid 1-C-13 | |
CAS RN |
59669-16-8 | |
| Record name | Octanoic acid 1-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059669168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caprylic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTANOIC ACID 1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANOIC ACID 1-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E775ICF82G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

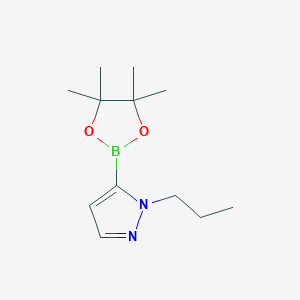
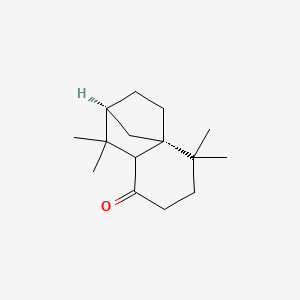


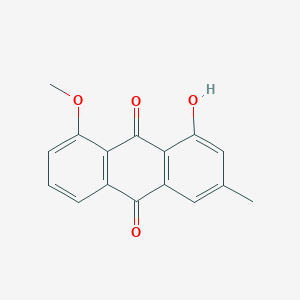
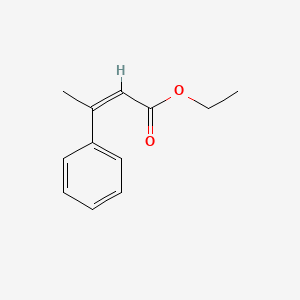
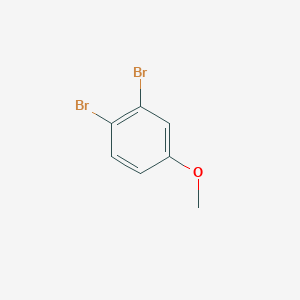
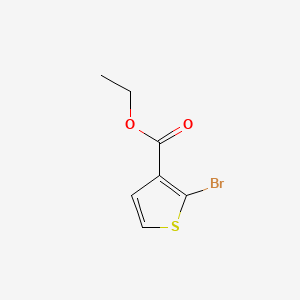
![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)
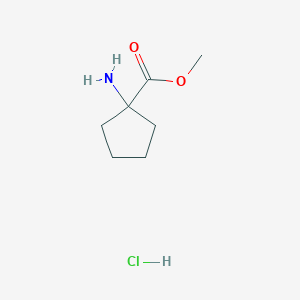
![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)
